molecular formula C13H9BrN2O2 B3320887 Methyl 6-bromo-9H-pyrido[3,4-b]indole-1-carboxylate CAS No. 127661-47-6

Methyl 6-bromo-9H-pyrido[3,4-b]indole-1-carboxylate

Cat. No.: B3320887
CAS No.: 127661-47-6
M. Wt: 305.13 g/mol
InChI Key: MERXYXILFGTVNJ-UHFFFAOYSA-N
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Description

Methyl 6-bromo-9H-pyrido[3,4-b]indole-1-carboxylate is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, making them valuable in medicinal chemistry .

Preparation Methods

The synthesis of Methyl 6-bromo-9H-pyrido[3,4-b]indole-1-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol, yielding the tricyclic indole . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

Methyl 6-bromo-9H-pyrido[3,4-b]indole-1-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 6-bromo-9H-pyrido[3,4-b]indole-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential therapeutic effects.

    Medicine: Investigated for its potential use in treating various diseases, including cancer and viral infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-9H-pyrido[3,4-b]indole-1-carboxylate involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds to Methyl 6-bromo-9H-pyrido[3,4-b]indole-1-carboxylate include other indole derivatives such as:

    1-Methyl-9H-pyrido[3,4-b]indole: Known for its biological activities and use in medicinal chemistry.

    6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate: Studied for its antiviral properties.

This compound is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties .

Properties

IUPAC Name

methyl 6-bromo-9H-pyrido[3,4-b]indole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O2/c1-18-13(17)12-11-8(4-5-15-12)9-6-7(14)2-3-10(9)16-11/h2-6,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERXYXILFGTVNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC2=C1NC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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